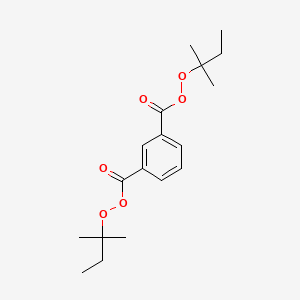
Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate is a chemical compound known for its unique structure and properties It is a derivative of benzene, featuring two 2-methylbutan-2-yl groups and two carboperoxoate groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate typically involves the Friedel-Crafts alkylation reaction. In this process, 1,4-dimethoxybenzene is reacted with 3-methyl-2-butanol in the presence of sulfuric acid to form the desired product . The reaction conditions include the use of a protic acid to facilitate the formation of a carbocation intermediate, which then reacts with the aromatic ring through electrophilic aromatic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar Friedel-Crafts alkylation reactions are employed on a larger scale, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like aluminum chloride and sulfuric acid are employed in electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
科学的研究の応用
Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophiles, forming stable intermediates and products. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems .
類似化合物との比較
Similar Compounds
Bis(2-methylbutan-2-yl) butanedioate: A similar compound with different functional groups, leading to distinct reactivity and applications.
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl) benzene: Another related compound with similar structural features but different substituents.
Uniqueness
Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
66146-81-4 |
|---|---|
分子式 |
C18H26O6 |
分子量 |
338.4 g/mol |
IUPAC名 |
bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate |
InChI |
InChI=1S/C18H26O6/c1-7-17(3,4)23-21-15(19)13-10-9-11-14(12-13)16(20)22-24-18(5,6)8-2/h9-12H,7-8H2,1-6H3 |
InChIキー |
PGSMOTCJOWPYSM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)OOC(=O)C1=CC(=CC=C1)C(=O)OOC(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
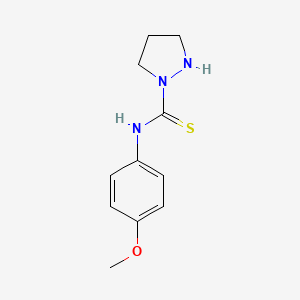

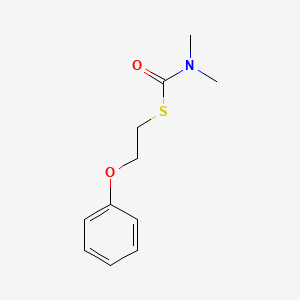
![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)

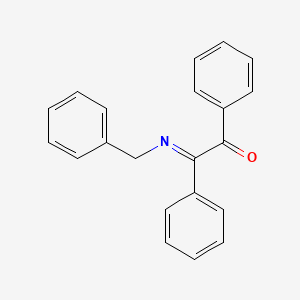
![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
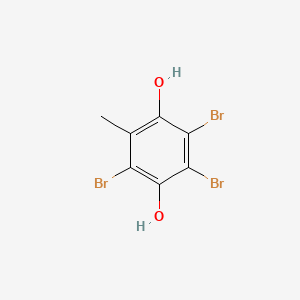
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)

